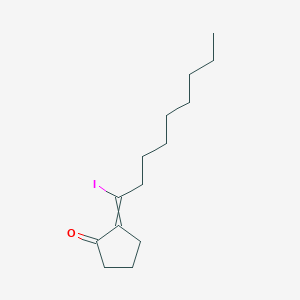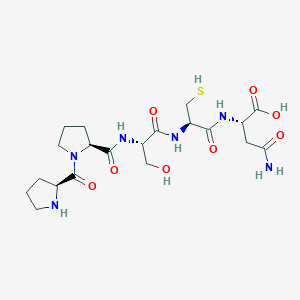
5-Octylthiophene-2-carbodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Octylthiophene-2-carbodithioic acid: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields such as organic semiconductors, pharmaceuticals, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Octylthiophene-2-carbodithioic acid typically involves the functionalization of thiophene rings. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale adaptations of laboratory synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Octylthiophene-2-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Octylthiophene-2-carbodithioic acid is used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with unique electronic properties .
Biology: In biology, thiophene derivatives have been studied for their potential as antimicrobial and anticancer agents. The unique structure of thiophene allows for interactions with biological targets that can inhibit the growth of harmful cells .
Medicine: In medicine, thiophene derivatives are explored for their potential therapeutic applications. For example, some thiophene-based compounds have shown promise as anti-inflammatory and analgesic agents .
Industry: In industry, this compound is used in the production of organic semiconductors, which are essential components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Wirkmechanismus
The mechanism of action of 5-Octylthiophene-2-carbodithioic acid involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can form coordination complexes with transition metals, which can influence the compound’s reactivity and biological activity . Additionally, the carbodithioic acid group can act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems .
Vergleich Mit ähnlichen Verbindungen
- Thiophene-2-carboxylic acid
- 5-Acetylthiophene-2-carboxylic acid
- 2,5-Diphenyl-1,3-oxazoline
Comparison: 5-Octylthiophene-2-carbodithioic acid is unique due to its octyl side chain and carbodithioic acid functional group. These features confer distinct properties such as increased hydrophobicity and enhanced metal-binding capabilities compared to other thiophene derivatives .
Eigenschaften
CAS-Nummer |
921221-50-3 |
|---|---|
Molekularformel |
C13H20S3 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
5-octylthiophene-2-carbodithioic acid |
InChI |
InChI=1S/C13H20S3/c1-2-3-4-5-6-7-8-11-9-10-12(16-11)13(14)15/h9-10H,2-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
FTASVSHXWZRUDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(S1)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)

![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)


![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)
